4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate
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Overview
Description
4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzoyl and benzoate groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate typically involves multiple steps of organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and etherification reactions. Common reagents used in these reactions include benzoyl chloride, octyl alcohol, and prop-2-en-1-ol. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound. Quality control measures, including spectroscopy and chromatography, are employed to monitor the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzoate groups enable it to form covalent bonds with biological molecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound shares structural similarities with 4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate but differs in the presence of an alkyne group instead of an alkene group.
Benzoic acid, 4-(octyloxy)-, 4-[[4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoyl]oxy]phenyl ester: This compound is similar in structure but has different substituents on the benzoyl and benzoate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
143992-28-3 |
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Molecular Formula |
C31H34O5 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[4-(4-prop-2-enoxybenzoyl)oxyphenyl] 4-octylbenzoate |
InChI |
InChI=1S/C31H34O5/c1-3-5-6-7-8-9-10-24-11-13-25(14-12-24)30(32)35-28-19-21-29(22-20-28)36-31(33)26-15-17-27(18-16-26)34-23-4-2/h4,11-22H,2-3,5-10,23H2,1H3 |
InChI Key |
WCFXJBUNNYYACL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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